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Compound of Interest

Compound Name: L-Citronellol

Cat. No.: B1674659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of L-
Citronellol, a valuable monoterpenoid alcohol, and the methodologies employed for its

extraction. The document details quantitative data on yields and purity from various botanical

origins, outlines experimental protocols for key extraction techniques, and presents visual

representations of the biosynthetic pathway and extraction workflows.

Natural Sources of L-Citronellol
L-Citronellol is a naturally occurring acyclic monoterpenoid alcohol found in the essential oils

of various aromatic plants. It exists as two enantiomers, (+)-Citronellol and (-)-Citronellol, with

the latter, often referred to as L-Citronellol, possessing a more delicate and floral aroma. The

primary botanical sources are rich in essential oils containing a significant percentage of this

compound.

Key plant sources include:

Cymbopogon species (Citronella): Java type citronella oil (Cymbopogon winterianus) is a

major commercial source of citronellol. The oil can contain a high percentage of citronellol,

alongside other compounds like geraniol and citronellal.

Rosa species (Rose): Rose oil, particularly from Rosa damascena, is a prized source of L-
Citronellol, which can constitute a significant portion of the essential oil, ranging from 18%
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to 55%.[1]

Pelargonium species (Geranium): Geranium oil, extracted from the leaves of Pelargonium

graveolens, is another important source of L-Citronellol.

Boronia citriodora: This plant is known to contain a very high percentage of (+)-Citronellol, up

to 80%.[2]

Eucalyptus citriodora: The essential oil from this species contains a notable amount of (+)-

Citronellol, typically between 15% and 20%.[2]

Extraction Methodologies
The extraction of L-Citronellol from its natural sources is primarily achieved through the

isolation of the plant's essential oil. The choice of extraction method significantly impacts the

yield and quality of the final product. The most common industrial methods include steam

distillation, solvent extraction, and supercritical fluid extraction.

Steam Distillation
Steam distillation is a widely used method for extracting essential oils from plant materials. It is

particularly effective for thermolabile compounds like L-Citronellol. The process involves

passing steam through the plant material, which vaporizes the volatile compounds. The

resulting mixture of steam and essential oil is then condensed, and the oil is separated from the

water.

Solvent Extraction
Solvent extraction is employed for botanicals that are sensitive to the high temperatures of

steam distillation or have a low yield of essential oil. This method uses organic solvents, such

as hexane or ethanol, to dissolve the aromatic compounds from the plant material. The solvent

is later removed by evaporation, leaving a concentrated extract known as a concrete. Further

processing with ethanol yields the absolute.

Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, primarily using carbon dioxide (CO2), is a more advanced and

"green" technology. Under supercritical conditions, CO2 exhibits properties of both a liquid and
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a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. This

method is highly selective and yields a pure extract free from solvent residues. The extraction

parameters, such as pressure and temperature, can be precisely controlled to optimize the

yield and composition of the extracted oil.

Microwave-Assisted Hydrodistillation (MAHD)
Microwave-assisted hydrodistillation is a modern technique that combines traditional

hydrodistillation with microwave heating. The microwave energy rapidly heats the water within

the plant material, causing the cells to rupture and release the essential oil more efficiently.

This method can significantly reduce extraction time and energy consumption compared to

conventional distillation methods.

Quantitative Data on L-Citronellol Extraction
The yield and purity of L-Citronellol are dependent on the plant source, its geographical origin,

harvesting time, and the extraction method employed. The following tables summarize

quantitative data from various studies.
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Plant Source
Extraction
Method

L-Citronellol
Yield/Content

Purity/Compos
ition Notes

Reference

Cymbopogon

winterianus
Steam Distillation

0.942%

(essential oil

yield)

Essential oil

contained 5.2%

citronellol.

[3][4]

Cymbopogon

winterianus
Steam Distillation

1.20% (essential

oil yield)

GC-MS analysis

showed 15.73%

citronellol in the

oil.

[5]

Cymbopogon

nardus

Supercritical

CO2 Extraction

2.785%

(essential oil

yield)

Highest

citronellal

composition was

11.537%.

Citronellol

content not

specified.

[6]

Cymbopogon

nardus
Steam Distillation

0.64% - 0.70%

(essential oil

yield)

Younger leaves

produce oil with

higher citronellol

content.

[7]

Rosa

damascena
Hydrodistillation

0.045%

(essential oil

yield)

Essential oil

contained 31.6%

citronellol.

[8]

Rosa

damascena

Solvent

Extraction

(diethyl ether)

0.7% (concrete

yield)
- [8]

Pelargonium

graveolens

Supercritical

CO2 Extraction

44.5 mg/g plant

material (extract

yield)

The extract

contained

14.44%

citronellol.

[9]

Eucalyptus

citriodora

Microwave-

Assisted

Hydrodistillation

1.2% (w/w)

(essential oil

yield)

- [10]
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Eucalyptus

citriodora
Hydrodistillation

0.91% (w/w)

(essential oil

yield)

- [10]

Experimental Protocols
Protocol for Steam Distillation of Cymbopogon nardus
Objective: To extract essential oil from the leaves of Cymbopogon nardus using steam

distillation.

Materials and Equipment:

Fresh or dried leaves of Cymbopogon nardus

Distillation apparatus (still, condenser, separator)

Heating source

Anhydrous sodium sulfate

Gas chromatography-mass spectrometry (GC-MS) for analysis

Methodology:

Preparation of Plant Material: The leaves are chopped into smaller pieces (e.g., 2-3 cm) to

increase the surface area for steam penetration. For dried material, leaves are typically sun-

dried or oven-dried at a low temperature.

Distillation: The chopped leaves are packed into the still. Steam is generated in a separate

boiler and passed through the plant material. The steam pressure and flow rate are

controlled to ensure efficient extraction without thermal degradation.

Condensation: The mixture of steam and volatile essential oil is passed through a condenser,

where it is cooled and converted back to a liquid state.

Separation: The condensate is collected in a separator (e.g., a Clevenger-type apparatus),

where the essential oil, being less dense than water, separates and forms a layer on top. The
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aqueous layer (hydrosol) is drained off.

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to

remove any residual water and then stored in a sealed, dark glass vial at a low temperature.

Analysis: The yield of the essential oil is calculated as the weight of the oil obtained divided

by the weight of the plant material used. The chemical composition, including the percentage

of L-Citronellol, is determined by GC-MS.[7][11]

Protocol for Supercritical CO2 Extraction of
Pelargonium graveolens
Objective: To extract essential oil from the leaves of Pelargonium graveolens using supercritical

CO2.

Materials and Equipment:

Dried and ground leaves of Pelargonium graveolens

Supercritical fluid extractor

High-pressure CO2 source

Separator vessels

GC-MS for analysis

Methodology:

Preparation of Plant Material: The dried leaves are ground to a uniform particle size to

ensure efficient extraction.

Extraction: The ground material is loaded into the extraction vessel. Liquid CO2 is pumped

into the vessel and brought to a supercritical state by controlling the temperature and

pressure (e.g., 40°C and 9 MPa).

Separation: The supercritical CO2, now containing the dissolved essential oil, is passed into

a separator vessel where the pressure is reduced. This causes the CO2 to return to a
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gaseous state, leaving the essential oil behind.

Collection and Analysis: The extracted essential oil is collected from the separator. The yield

is determined, and the composition is analyzed by GC-MS to quantify the L-Citronellol
content.[9][12]

Visualizations
Biosynthesis of L-Citronellol
The biosynthesis of L-Citronellol in plants is a complex process involving multiple enzymatic

steps. The pathway can vary between different plant species. In many plants, it originates from

geranyl pyrophosphate (GPP), a key intermediate in the terpenoid biosynthesis pathway.
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Caption: Biosynthesis pathway of L-Citronellol from primary metabolites.

Experimental Workflow for Steam Distillation
The following diagram illustrates the key steps in the steam distillation process for extracting

essential oils.
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Caption: General experimental workflow for steam distillation of essential oils.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient
Identification -Mass Spectrometry Letters | Korea Science [koreascience.kr]

2. scentsationalgarden.com [scentsationalgarden.com]

3. researchgate.net [researchgate.net]

4. Experiments and Modeling of the Cymbopogon winterianus Essential Oil Extraction by
Steam Distillation [scielo.org.mx]

5. Distillation of Essential Oils from the Leaves and Stems of Citronella (Cymbopogon
winterianus) Utilizing a Solar Energy-Based Steam Distillation Unit with a Photovoltaic
Method | Atlantis Press [atlantis-press.com]

6. researchgate.net [researchgate.net]

7. ukm.my [ukm.my]

8. acgpubs.org [acgpubs.org]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. engineering.iastate.edu [engineering.iastate.edu]

12. Supercritical Fluid Extraction of Plant Flavors and Fragrances [mdpi.com]

To cite this document: BenchChem. [A Technical Guide to the Natural Sources and
Extraction of L-Citronellol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674659#l-citronellol-natural-sources-and-extraction-
methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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